seco Everolimus B chemical structure and properties
seco Everolimus B chemical structure and properties
An In-depth Technical Guide to seco Everolimus B: Structure, Properties, and Analysis
Introduction
Everolimus, a derivative of sirolimus, is a potent inhibitor of the mammalian target of rapamycin (mTOR) and is widely utilized as an immunosuppressant in organ transplantation and as an antineoplastic agent in oncology[1][2][3]. The chemical stability of this complex macrolide is a critical parameter in its pharmaceutical development and quality control. Like many macrocyclic esters, Everolimus is susceptible to hydrolysis, which leads to the opening of its macrolide ring. This process generates a primary degradation product known as seco Everolimus B.
This technical guide provides a comprehensive overview of seco Everolimus B, detailing its chemical structure, physicochemical properties, formation pathways, and analytical characterization. As the principal hydrolytic impurity, understanding the profile of seco Everolimus B is essential for researchers, quality control analysts, and drug development professionals working with Everolimus. It serves as a critical reference standard for impurity profiling, stability testing, and analytical method development[4][5].
Chemical Identity and Structure
Seco Everolimus B is the product of the hydrolytic cleavage of the ester bond within the macrolide ring of Everolimus. This transformation results in a linear carboxylic acid, fundamentally altering the molecule's three-dimensional conformation.
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Chemical Name: (S)-1-(2-((2R,3R,6S)-6-((2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraen-1-yl)-2-hydroxy-3-methyltetrahydro-2H-pyran-2-yl)-2-oxoacetyl)piperidine-2-carboxylic acid[6][7][8].
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Synonyms: Everolimus Hydrolized Impurity, Everolimus Ring-opening Impurity, Everolimus Open-Ring Acid Impurity[6][7][9][10].
The structural transformation from the cyclic Everolimus to the acyclic seco Everolimus B is illustrated below.
Caption: Hydrolytic conversion of Everolimus to seco Everolimus B.
Physicochemical Properties
The opening of the macrolide ring introduces a carboxylic acid functional group, which significantly alters the physicochemical properties of the molecule compared to its parent, Everolimus. While extensive experimental data for seco Everolimus B is not publicly available, key properties can be summarized and inferred from its structure.
| Property | Value | Source / Comment |
| Molecular Formula | C₅₃H₈₅NO₁₅ | [4][6][8] |
| Molecular Weight | 976.3 g/mol | [4][6][8] |
| Appearance | Light Beige Solid | [10] |
| Solubility | Poorly soluble in water. | Everolimus itself is poorly water-soluble[11]. The presence of a carboxylic acid suggests pH-dependent aqueous solubility (increased solubility at higher pH). Soluble in organic solvents like methanol, acetonitrile, DMSO. |
| SMILES | O=C(N1CCCC[C@H]1C(O)=O)C(/C(C)=C/C=C/C=C/CC(/C(C)=C/C(CCC[C@H]3OC)=O)=O">C@(C)O)=O | [6][8] |
| Storage | 2-8°C, Under inert atmosphere | [10] |
Formation and Stability
Seco Everolimus B is primarily formed through the hydrolysis of Everolimus. This degradation is a key consideration during manufacturing, formulation, storage, and administration.
Forced Degradation Studies: Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods. Studies on Everolimus show that it degrades significantly under acidic and oxidative conditions, while being relatively stable in alkaline, neutral, thermal, and photolytic conditions[2].
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Acidic Conditions: Treatment with hydrochloric acid (e.g., 2N HCl at 60°C) leads to the formation of seco Everolimus B as a major degradant[2][]. The hydrolysis of the ester linkage is catalyzed under these conditions.
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Oxidative Conditions: Exposure to hydrogen peroxide can also cause degradation, though this may lead to different impurities in addition to or instead of the simple hydrolytic product[2][].
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Alkaline and Neutral Conditions: Everolimus shows greater stability under neutral and alkaline conditions compared to acidic conditions[2].
The formation of seco Everolimus B is a critical quality attribute to monitor in Everolimus drug substances and products to ensure safety and efficacy.
Biological Activity and Mechanism of Action
Everolimus exerts its therapeutic effect by first binding to the intracellular protein FKBP-12. The resulting Everolimus-FKBP-12 complex then binds to and inhibits mTOR Complex 1 (mTORC1), a serine/threonine kinase that regulates cell growth, proliferation, and survival[1][3].
The structural integrity of the macrolide ring is paramount for its binding to FKBP-12 and subsequent mTOR inhibition. The ring-opening that forms seco Everolimus B causes a profound conformational change in the molecule. It is therefore highly probable that seco Everolimus B lacks significant mTOR inhibitory activity because it can no longer adopt the correct conformation to bind effectively to the FKBP-12 binding pocket. While direct studies on the biological activity of seco Everolimus B are scarce in public literature, it is treated as an inactive impurity from a pharmacological standpoint.
Caption: Simplified mTOR signaling pathway showing inhibition by Everolimus.
Analytical Characterization
As a known impurity, the accurate detection and quantification of seco Everolimus B are critical for the quality control of Everolimus. Reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice[13][14][15].
RP-HPLC Method for Impurity Profiling
A stability-indicating RP-HPLC method allows for the separation of Everolimus from its degradation products, including seco Everolimus B.
Exemplary Protocol: Stability-Indicating RP-HPLC
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Objective: To separate and quantify Everolimus and its hydrolytic impurity, seco Everolimus B.
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Rationale: A C18 column is used due to the lipophilic nature of both molecules. A buffered mobile phase of acetonitrile and/or methanol and water allows for the fine-tuning of retention and resolution. UV detection is suitable as the conjugated polyene system in the molecules provides a chromophore.
Step-by-Step Methodology:
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Chromatographic System:
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Column: Hypersil BDS C18 (100 x 4.6 mm, 5 µm) or equivalent[2].
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Mobile Phase: Acetate buffer:Acetonitrile (50:50 v/v), with the pH of the buffer adjusted to 6.5[2]. Alternative mobile phases include mixtures of acetonitrile and methanol[16].
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Detection: UV/PDA at 280 nm[2][].
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Column Temperature: Ambient or controlled at 25°C.
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Injection Volume: 10-20 µL.
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Preparation of Solutions:
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Standard Solution: Prepare a stock solution of Everolimus reference standard (e.g., 1000 µg/mL) in mobile phase or diluent (e.g., acetonitrile/methanol). Prepare working standards by serial dilution[16].
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Impurity Standard: Prepare a stock solution of seco Everolimus B reference standard in the same diluent.
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Sample Preparation: Dissolve the Everolimus drug substance or extract the drug from the dosage form using the diluent to achieve a known concentration (e.g., 100 µg/mL). Sonicate and filter through a 0.45 µm filter if necessary[16].
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-
Chromatographic Run & Analysis:
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Equilibrate the column with the mobile phase until a stable baseline is achieved.
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Perform a blank injection (diluent) to ensure no interfering peaks.
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Inject the standard and impurity solutions to determine their retention times and response factors. Due to the added polarity from the carboxylic acid, seco Everolimus B is expected to have a shorter retention time than Everolimus.
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Inject the sample solution.
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Identify and quantify seco Everolimus B in the sample chromatogram based on its retention time relative to the standard.
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Caption: General workflow for HPLC-based impurity analysis.
LC-MS/MS Analysis
For therapeutic drug monitoring in biological matrices like whole blood or for highly sensitive impurity quantification, LC-MS/MS is the preferred method[17]. The method involves protein precipitation followed by chromatographic separation and detection using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[15]. This provides exceptional specificity and sensitivity.
Applications in Research and Quality Control
Seco Everolimus B is not used therapeutically. Its primary application is as a pharmaceutical reference standard [4].
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Impurity Profiling: It is used to identify and quantify the hydrolytic degradant in Everolimus active pharmaceutical ingredient (API) and finished drug products.
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Analytical Method Validation: It serves as a crucial material for validating the specificity and stability-indicating nature of chromatographic methods[4][5].
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Quality Control: It is used as a reference marker in routine quality control testing to ensure that the level of this impurity remains below the acceptable limits defined by regulatory bodies (e.g., ICH guidelines)[4].
Conclusion
Seco Everolimus B is the principal hydrolytic degradation product of the mTOR inhibitor Everolimus. Formed by the cleavage of the macrolide ester bond, its presence is a critical indicator of the stability and purity of Everolimus preparations. Its distinct chemical structure and physicochemical properties necessitate the use of validated, stability-indicating analytical methods, such as RP-HPLC, for its control. As an essential reference standard, seco Everolimus B plays a vital role in ensuring the quality, safety, and efficacy of Everolimus-based therapies.
References
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ResearchGate. (PDF) Development of Simple and Robust RP-HPLC Method for Determination of Everolimus and its Impurities in Oral Solid Dosage Form. Available from: [Link]
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SynZeal. Seco Everolimus B | 769905-89-7. Available from: [Link]
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KM Pharma Solution Private Limited. Seco Everolimus B. Available from: [Link]
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WIPO. Method development and validation of everolimus by using rp-hplc. Available from: [Link]
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Scribd. HPLC Method Devolopment and Validation For Everolimus | PDF. Available from: [Link]
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National Institutes of Health (NIH). Development and Validation of Stability-indicating High Performance Liquid Chromatographic Method for the Estimation of Everolimus in Tablets. Available from: [Link]
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Pharmaffiliates. CAS No : 769905-89-7 | Product Name : Seco Everolimus B. Available from: [Link]
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ACS Publications. Optimization of the Everolimus Intermediate Preparation Process: Impurity Identification Followed by One-Pot Transformation to the Desired Product. Available from: [Link]
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Agilent. Rapid Analysis of Cyclosporine A, Everolimus, Sirolimus, and Tacrolimus Drugs in Whole Blood Using an Agilent Triple Quadrupole. Available from: [Link]
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PubMed. A simple and robust LC-MS/MS method for measuring sirolimus and everolimus in whole blood. Available from: [Link]
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PubMed. A HPLC-mass spectrometric method suitable for the therapeutic drug monitoring of everolimus. Available from: [Link]
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Alentris Research Pvt. Ltd. Seco Everolimus B. Available from: [Link]
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International Journal of Multidisciplinary Research and Growth Evaluation. Development of RP-HPLC method and validation for the quantitative estimation of everolimus in bulk form and marketed tablet dosage form. Available from: [Link]
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PubMed. Validation and clinical application of an LC-MS/MS method for the quantification of everolimus using volumetric absorptive microsampling. Available from: [Link]
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Eurofins-Viracor. 30409 - Everolimus LC-MS/MS | Clinical. Available from: [Link]
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PubMed. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. Available from: [Link]
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ZORA (Zurich Open Repository and Archive). Sensitive quantification of sirolimus and everolimus by LC-MS/MS with online sample cleanup. Available from: [Link]
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ChemWhat. Seco Everolimus B CAS#: 769905-89-7. Available from: [Link]
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National Institutes of Health (NIH) PubChem. Everolimus | C53H83NO14 | CID 6442177. Available from: [Link]
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ResearchGate. Improved oral absorption and chemical stability of everolimus via preparation of solid dispersion using solvent wetting technique. Available from: [Link]
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U.S. Food and Drug Administration (FDA). 21-560s000 - accessdata.fda.gov. Available from: [Link]
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